3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[3-fluoro-4-(piperidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c14-12-8-11(13(16)17)5-4-10(12)9-15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJHDIHEGAFZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCCCC2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), ethanol, water.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Piperidine vs. Piperazine and Sulfonyl Groups
3-(Piperidin-1-ylsulfonyl)phenylboronic Acid (CAS: Not explicitly listed; ChemSpider ID: 9544131)
- Molecular Formula: C₁₁H₁₆BNO₄S
- Key Differences : Replaces the methyl group in the main compound with a sulfonyl group.
- Enhanced polarity may improve aqueous solubility but reduce stability in acidic conditions .
3-Fluoro-4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic Acid (CAS: 1704064-12-9)
- Molecular Formula : C₁₄H₂₁BFN₂O₃
- Key Differences : Features a piperazine ring linked via an ethoxy group.
- Implications: The elongated ether chain and basic piperazine nitrogen increase steric hindrance and solubility in polar solvents.
Functional Group Modifications: Carbonyl and Hydroxyl Additions
3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic Acid (CAS: 1704069-68-0)
- Molecular Formula: C₁₂H₁₃BFNO₄
- Key Differences : Incorporates a carbonyl group between the piperidine and phenyl rings.
- Implications: The carbonyl group introduces electron-withdrawing effects, which may lower the pKa of the boronic acid and alter its binding affinity in diol-sensitive applications (e.g., glucose sensing).
3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic Acid (CAS: 1704063-99-9)
- Key Differences : A hydroxyl group is added to the piperidine ring.
- Implications : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility in aqueous or alcoholic solvents. This modification is advantageous in biological assays or boron neutron capture therapy (BNCT), where intracellular boron accumulation is critical .
Heterocyclic Variants: Pyrrolidine Derivatives
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic Acid (CAS: 874289-09-5)
- Molecular Formula: C₁₁H₁₃BFNO₃
- Key Differences : Replaces piperidine with pyrrolidine and adds a carbonyl linker.
- Implications : The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) reduces steric bulk and alters basicity. The carbonyl group may stabilize the boronic acid via resonance, though this could also reduce reactivity in cross-coupling reactions .
Pinacol Ester Derivatives
3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS: 16860-55)
- Molecular Formula : C₁₄H₁₈BFO₄
- Key Differences : The boronic acid is protected as a pinacol ester, with an additional methoxycarbonyl group.
- Implications: Pinacol esters improve stability and solubility in organic solvents (e.g., chloroform, ketones) but require deprotection for cross-coupling.
Comparative Data Table
Biological Activity
3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly valuable in biological systems where it can modulate enzyme activities or interact with various biomolecules.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H16B F N O2 |
| Molecular Weight | 235.08 g/mol |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily attributed to its interaction with biological receptors and enzymes. The piperidine moiety can engage with various receptors, while the boronic acid group can inhibit enzymes by binding to their active sites or modulating their activity through reversible interactions.
Key Mechanisms Include:
- Enzyme Inhibition: The boronic acid group can form stable complexes with serine proteases, potentially leading to inhibition of enzymatic activity.
- Receptor Modulation: The piperidine ring can influence receptor conformation, altering signaling pathways.
Biological Activity and Applications
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity:
-
Antimicrobial Properties:
- The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Potential as a Therapeutic Agent:
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested on various cancer cell lines. The results indicated:
- Significant reduction in cell viability at concentrations ranging from 1 to 10 µM.
- Induction of apoptosis was confirmed through caspase activation assays.
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC) values were determined to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli.
- The compound exhibited bactericidal effects at higher concentrations, leading to cell lysis.
Q & A
Q. What are the standard synthetic routes for preparing 3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid, and what reaction conditions are critical for achieving optimal yields?
The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Fluorination : Electrophilic aromatic substitution or directed ortho-metalation to introduce fluorine at the 3-position .
- Piperidin-1-ylmethyl introduction : Mannich-type reactions or reductive amination between 4-formylphenylboronic acid intermediates and piperidine derivatives .
- Boronic acid installation : Cross-coupling (e.g., Suzuki-Miyaura) using pinacol boronate esters under palladium catalysis . Critical conditions include anhydrous solvents (e.g., THF or DMF), controlled temperatures (0–25°C for fluorination; 60–80°C for coupling), and inert atmospheres to prevent boronic acid oxidation. Yields range from 40–70%, depending on intermediate purity .
Q. How should researchers handle solubility challenges for this compound in aqueous or organic systems during experimental design?
The compound exhibits limited aqueous solubility due to its hydrophobic piperidine moiety. Recommended strategies:
- Co-solvent systems : Use DMSO (10–20% v/v) or ethanol/water mixtures to enhance solubility while maintaining boronic acid reactivity .
- Buffered solutions : Adjust pH to 7–9 (borate or phosphate buffers) to stabilize the boronic acid group via diol complexation .
- Stock solutions : Prepare 10 mM DMSO stocks for biological assays, ensuring storage at 2–8°C to prevent degradation .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- 1H/13C NMR : Verify fluorine coupling patterns (e.g., 3-fluorophenyl splitting) and piperidine methylene protons (δ ~2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+ expected at m/z 265.12 for C12H16BFNO2) .
- FT-IR : Identify boronic acid B-O stretching (~1340 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Boronic acid ↔ boroxine equilibria in solution. Use deuterated DMSO with trace D2O to stabilize the boronic acid form .
- Residual solvents : Ensure complete drying under vacuum to eliminate solvent peaks (e.g., THF at δ 1.7–1.8 ppm) .
- Diastereomer formation : If chirality is introduced, employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
Q. What methodologies optimize Suzuki-Miyaura cross-coupling efficiency using this compound as a boronic acid partner?
Key optimizations include:
- Catalyst selection : Pd(PPh3)4 or SPhos-Pd-G3 for electron-deficient aryl halides .
- Base choice : K2CO3 or Cs2CO3 in 1,4-dioxane/water (3:1) to maintain pH > 8.5 .
- Stoichiometry : Use 1.2–1.5 equivalents of boronic acid to compensate for boroxine formation . Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) or LC-MS.
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., proteases or kinases) via the boronic acid’s Lewis acidity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .
- MD simulations : Assess stability of boronic acid-diol complexes (e.g., with serine residues) under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
